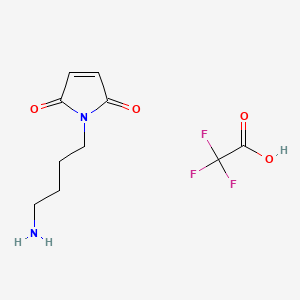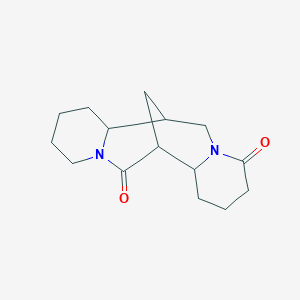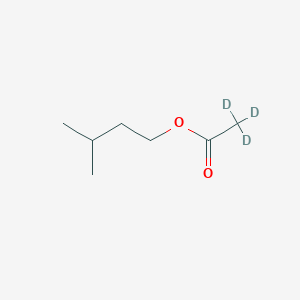![molecular formula C20H28FN3O3 B12298384 methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the final ester product. Common reagents used in these reactions include indazole, fluoropentyl bromide, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluoropentyl side chain can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different side chains.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and to study the structure-activity relationships of synthetic cannabinoids.
Biology: Investigated for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Explored as a potential treatment for various conditions, including pain, inflammation, and neurological disorders.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and leading to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-[[2-(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
- Methyl (2S)-2-[[2-(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
Uniqueness
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is unique due to its specific fluoropentyl side chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This makes it a valuable compound for studying the effects of fluorinated synthetic cannabinoids and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C20H28FN3O3 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)23-24(16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1 |
InChI-Schlüssel |
HCNWBGYBBSHBPL-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)



![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)




![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
